Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Overview
Description
Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic compound often utilized in various synthetic and industrial applications. It features a methyl ester group attached to a propanoate backbone, along with a tert-butoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This compound is integral in peptide synthesis and other areas of organic chemistry due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate generally involves several key steps:
Fmoc Protection: The amino group is first protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride under basic conditions.
Esterification: The carboxylic acid group is then esterified to form the methyl ester. This typically involves methanol in the presence of an acid catalyst such as sulfuric acid or using DCC (dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) for more efficient esterification.
Tert-butoxy Protection: Finally, the tert-butoxy group is introduced via the appropriate tert-butyl halide, often using a base like potassium carbonate in aprotic solvents such as acetonitrile.
Industrial Production Methods
Industrially, this compound is produced through continuous flow synthesis to ensure high yield and purity. The process usually employs automated systems for reagent mixing and reaction control, minimizing human error and increasing efficiency. High-pressure liquid chromatography (HPLC) is frequently used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate can undergo various reactions, including:
Deprotection: The Fmoc group can be removed using piperidine in DMF (dimethylformamide).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The tert-butoxy group can be substituted under specific conditions with other nucleophiles.
Common Reagents and Conditions
For Fmoc Deprotection: Piperidine in DMF is the standard reagent.
For Ester Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
For Substitution Reactions: Typical nucleophiles might include amines or alcohols, depending on the desired product.
Major Products Formed
After Deprotection: The resulting compound retains the amino group in its free form.
After Hydrolysis: The carboxylic acid derivative is formed.
After Substitution: The resulting compound depends on the nucleophile used in the reaction.
Scientific Research Applications
Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is extensively used in scientific research for the following purposes:
Chemistry: As an intermediate in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions due to its stability and well-characterized structure.
Medicine: For developing peptide-based pharmaceuticals and investigating protein interactions.
Industry: In the production of various fine chemicals and as a protective group in synthetic organic chemistry.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate largely depends on its use. In peptide synthesis, its primary role is to protect the amino group, thus preventing unwanted reactions during intermediate steps. Upon deprotection, the free amino group can participate in subsequent reactions, such as peptide bond formation. The tert-butoxy group provides steric hindrance, improving the overall stability of the compound during synthesis.
Comparison with Similar Compounds
Compared to other similar compounds like benzyl or carbobenzoxy protected analogs, Methyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate offers unique benefits:
Stability: The Fmoc group is more stable under basic conditions than other protecting groups.
Ease of Deprotection: Removal of the Fmoc group is typically more straightforward and less harsh than other methods.
Unique Applications: This compound's particular protecting groups make it especially useful in the synthesis of complex peptides.
List of Similar Compounds
Benzyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Carbobenzoxy (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Allyl (2R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
This detailed examination showcases the multifaceted nature of this compound and underscores its significance in both scientific research and industrial applications
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)27-4)24-22(26)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,24,26)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWRUYSJEXNOML-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130512 | |
Record name | D-Serine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820580-35-5 | |
Record name | D-Serine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820580-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Serine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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